REACTION_SMILES
|
[CH2:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[Br:23].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[NH:8][C:7](=[O:12])[C:6]2=[O:13].[H-:14].[Na+:15].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH2:24]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[N:8]([CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[C:7](=[O:12])[C:6]2=[O:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)C(=O)C(=O)N2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C(=O)C(=O)N2Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |